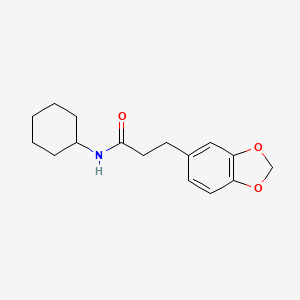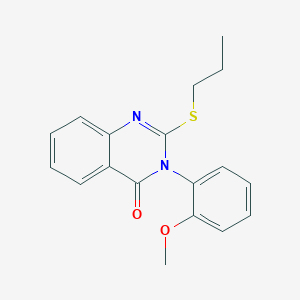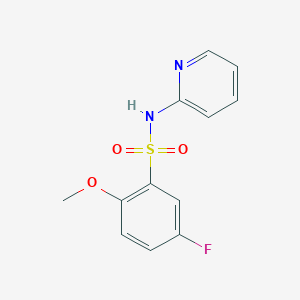![molecular formula C16H15ClO3 B4674903 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Descripción general
Descripción
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as CMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in several physiological and pathological processes.
Aplicaciones Científicas De Investigación
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been extensively used in research to study the role of mGluR5 in several physiological and pathological processes. This compound has been shown to enhance synaptic plasticity, which is crucial for learning and memory. It has also been shown to modulate the activity of the dopaminergic and serotonergic systems, which are involved in several psychiatric disorders. 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been used to study the role of mGluR5 in addiction, anxiety, depression, and schizophrenia. Additionally, 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been used to investigate the potential therapeutic effects of mGluR5 modulators in these disorders.
Mecanismo De Acción
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in several cellular processes, including synaptic plasticity, gene expression, and cell survival.
Biochemical and physiological effects:
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to enhance synaptic plasticity, which is crucial for learning and memory. This compound has also been shown to modulate the activity of the dopaminergic and serotonergic systems, which are involved in several psychiatric disorders. 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which are brain regions involved in reward processing and executive function. Additionally, 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to reduce anxiety-like behavior and improve social interaction in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor. Additionally, 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde has a high affinity for mGluR5, which allows for the use of lower concentrations of the compound. However, one limitation of using 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde and mGluR5 modulators. One area of interest is the potential therapeutic effects of mGluR5 modulators in psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia. Additionally, there is interest in developing more selective and potent mGluR5 modulators that can be used in clinical settings. Finally, there is interest in understanding the molecular mechanisms underlying the effects of mGluR5 modulators, which can provide insights into the pathophysiology of these disorders.
Propiedades
IUPAC Name |
5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-12-2-5-15(6-3-12)19-8-9-20-16-7-4-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRMYAMWMRUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4674822.png)

![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)

![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)


![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)

![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)